molecular formula C18H23F4N3O3 B2355002 EC5026 CAS No. 1809885-32-2

EC5026

Numéro de catalogue: B2355002
Numéro CAS: 1809885-32-2
Poids moléculaire: 405.4 g/mol
Clé InChI: LHRXHTKENPCGSZ-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

EC5026 est un inhibiteur de l'hydrolase d'époxyde soluble (sEH) de première classe, non opioïde et actif par voie orale. Sa structure chimique est illustrée ci-dessous : !this compound Chemical Structure)

Applications De Recherche Scientifique

Introduction to EC5026

This compound is a novel small molecule inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a significant role in the metabolism of signaling lipids involved in pain and inflammation. Its development is particularly noteworthy in the context of addressing chronic pain management, providing a non-opioid alternative to traditional analgesics. This article explores the scientific research applications of this compound, highlighting its pharmacological properties, clinical trials, and potential therapeutic benefits.

Key Benefits:

  • Alleviation of Pain : this compound has demonstrated efficacy in various pain models, including neuropathic pain and chemotherapy-induced peripheral neuropathy (CIPN) .
  • Non-Addictive Profile : Unlike opioids, this compound does not produce sedation or other adverse behavioral effects, making it a safer alternative for chronic pain management .

Phase 1 Trials

The initial clinical studies for this compound included randomized, double-blind trials to assess safety and pharmacokinetics. Key findings from these trials include:

  • Safety Profile : this compound was well tolerated across multiple dosing regimens with no significant adverse events reported. The maximum doses tested were significantly higher than the anticipated therapeutic doses .
  • Pharmacokinetics : The drug exhibited a linear dose-proportional increase in exposure, with half-lives ranging from 41.8 to 66.9 hours, supporting a once-daily dosing regimen .

Efficacy in Pain Models

Preclinical studies have shown that this compound effectively improves mechanical paw withdrawal thresholds in rodent models of neuropathic pain. In particular:

  • In models induced by vincristine and oxaliplatin, this compound demonstrated significant dose-dependent improvements in pain response within 30 minutes to 1 hour post-administration .
  • The drug's effects lasted several hours, indicating its potential for sustained analgesic action.

Ongoing Clinical Trials

EicOsis Human Health is progressing with Phase 1b clinical trials aimed at further evaluating the safety and efficacy of this compound in patients with chronic pain conditions. The trials are designed to test multiple ascending doses over a week-long period .

Potential Therapeutic Areas

  • Chronic Pain Management : Targeting conditions such as neuropathic pain and inflammatory disorders.
  • Cancer Pain Relief : Addressing pain associated with cancer therapies without the risks linked to opioid use .

Data Table: Summary of this compound Studies

Study TypeFindingsReference
Phase 1a Clinical TrialWell tolerated; no significant adverse events
Pharmacokinetics AssessmentHalf-lives between 41.8 - 66.9 hours; supports daily dosing
Preclinical Pain ModelsSignificant analgesic effects in neuropathic models
Phase 1b Clinical TrialOngoing; assessing safety in chronic pain patients

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

EC5026 is a small molecule drug that inhibits the sEH enzyme . The sEH enzyme is a key regulator in the metabolism of endogenous anti-inflammatory fatty acids . By inhibiting sEH, this compound prevents the breakdown of these natural analgesic and anti-inflammatory fatty acids, leading to their accumulation within cells and thereby treating pain .

Cellular Effects

The cellular effects of this compound are primarily due to its ability to inhibit the sEH enzyme . This inhibition leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are potent, naturally occurring analgesics . EETs are produced at high concentrations in areas of tissue damage and inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the sEH enzyme . Effective inhibition of sEH activity prolongs the ability of EETs to exert their analgesic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown efficacy for treating pain with no apparent adverse or addictive effects in laboratory animals . It has also been effective in relieving naturally occurring pain in dogs, cats, and horses .

Dosage Effects in Animal Models

In animal models, this compound has been administered orally in tablets . The safety, tolerability, and pharmacokinetics of two sequential ascending dose regimens of this compound, administered once daily for 7 consecutive days, have been evaluated in healthy volunteers .

Metabolic Pathways

This compound is involved in the cytochrome P450 (CYP) pathway of the arachidonic acid (AA) cascade . The sEH enzyme, which this compound inhibits, is responsible for metabolizing EETs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Les voies de synthèse de EC5026 ne sont pas largement documentées dans la littérature. Il est généralement préparé par le biais de services de synthèse personnalisée. La synthèse à l'échelle du laboratoire implique des procédures spécialisées, et le composé est souvent obtenu sous forme de solide blanc à blanc cassé.

Méthodes de production industrielle : Malheureusement, les méthodes de production industrielle spécifiques pour this compound ne sont pas disponibles publiquement. La synthèse à l'échelle industrielle peut impliquer des procédés et une optimisation propriétaires.

Analyse Des Réactions Chimiques

EC5026 subit diverses réactions chimiques, notamment :

    Oxydation : Il peut être oxydé dans des conditions spécifiques.

    Réduction : Les réactions de réduction peuvent modifier sa structure.

    Substitution : this compound peut participer à des réactions de substitution.

Les réactifs et les conditions courantes utilisés dans ces réactions ne sont pas explicitement rapportés, probablement en raison de sa nouveauté. Les principaux produits formés à partir de ces réactions nécessiteraient des investigations supplémentaires.

4. Applications de recherche scientifique

This compound a suscité un intérêt significatif dans la recherche scientifique dans plusieurs domaines :

5. Mécanisme d'action

This compound exerce ses effets en inhibant la sEH, une enzyme impliquée dans le métabolisme des acides gras membranaires. En stabilisant les médiateurs naturels analgésiques et anti-inflammatoires, il contribue au soulagement de la douleur .

Comparaison Avec Des Composés Similaires

Alors que l'unicité d'EC5026 réside dans sa nature non opioïde et sa biodisponibilité orale, il est essentiel de le comparer à d'autres composés. Malheureusement, des composés similaires spécifiques ne sont pas explicitement listés dans la littérature disponible.

Activité Biologique

EC5026 is a novel small molecule drug candidate developed as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. This compound is being investigated primarily for its potential as a non-opioid analgesic and anti-inflammatory agent, addressing the urgent need for effective pain management alternatives amidst the opioid crisis.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of sEH, which plays a critical role in degrading epoxy fatty acids (EpFAs). These EpFAs are known to have analgesic and anti-inflammatory properties. By inhibiting sEH, this compound prolongs the action of these beneficial lipid mediators, thereby enhancing their therapeutic effects in managing pain and inflammation .

Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties in preclinical and clinical studies:

  • Half-Life : The mean plasma half-lives ranged from approximately 41.8 to 66.9 hours depending on the dosing conditions, supporting a once-daily administration regimen .
  • Dose Proportionality : A linear, near-dose-proportional increase in exposure was observed, indicating predictable pharmacokinetics across varying doses .
  • Safety Profile : In Phase 1 clinical trials, this compound was well tolerated with no significant adverse events reported, suggesting a promising safety profile for further development .

Efficacy in Pain Models

This compound has shown significant analgesic effects in various animal models of pain:

  • Chemotherapy-Induced Neuropathic Pain : In Sprague Dawley rats, this compound produced dose-dependent analgesia in models induced by platinum-based agents (e.g., oxaliplatin) and taxanes (e.g., paclitaxel). The compound improved mechanical paw withdrawal thresholds significantly compared to controls .
ModelDose (mg/kg)Effectiveness
Oxaliplatin-induced pain0.3 - 3Significant improvement (p < 0.001)
Paclitaxel-induced pain1 - 3Significant improvement (p < 0.01)
Vincristine-induced pain3Long duration of effect observed

Clinical Development

EicOsis Human Health has initiated multiple clinical trials to further evaluate this compound's safety and efficacy:

  • Phase 1a Trials : These trials assessed the safety profile with ascending doses, confirming no adverse behavioral or cardiovascular effects .
  • Phase 1b Trials : Currently ongoing, these studies aim to evaluate the pharmacokinetics and safety over multiple ascending doses in patients with spinal cord injuries who experience chronic pain .

Case Studies and Research Findings

Several studies highlight the potential of this compound in clinical applications:

  • Preclinical Studies : Demonstrated that this compound effectively alleviates neuropathic pain without the side effects commonly associated with opioids or traditional NSAIDs .
  • Combination Therapies : Research indicates that combining this compound with other analgesics like celecoxib may enhance efficacy beyond what either drug achieves alone, suggesting potential for synergistic effects in pain management .

Propriétés

IUPAC Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-[(2S)-2-methylbutanoyl]piperidin-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRXHTKENPCGSZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809885-32-2
Record name EC-5026
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809885322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EC-5026
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5X8A5HWL0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.